molecular formula C5H4ClN3O2S B3239797 4-Chloro-2-(methylthio)-5-nitropyrimidine CAS No. 1421691-20-4

4-Chloro-2-(methylthio)-5-nitropyrimidine

Cat. No.: B3239797
CAS No.: 1421691-20-4
M. Wt: 205.62 g/mol
InChI Key: HXEWSUSUUWMNRB-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-5-nitropyrimidine (C₅H₄ClN₃O₂S, molecular weight 205.63 g/mol) is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chloro (Cl), nitro (NO₂), and methylthio (SCH₃) groups at positions 4, 5, and 2, respectively. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. For example, it is used in the synthesis of hybrid WEE1 kinase inhibitors (anticancer agents) via nucleophilic substitution reactions . Its reactivity at the 4-chloro position and electron-withdrawing nitro group make it a versatile scaffold for functionalization.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-5-nitropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2S/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEWSUSUUWMNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-5-nitropyrimidine typically involves the chlorination of 2-(methylthio)-5-nitropyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-5-nitropyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Positions) logP<sup>a</sup> Solubility (mg/mL) Key Applications
This compound C₅H₄ClN₃O₂S Cl (4), NO₂ (5), SCH₃ (2) 2.1 0.5 (low) Anticancer agents
4-Chloro-6-methoxy-5-nitropyrimidine C₅H₄ClN₃O₃ Cl (4), NO₂ (5), OCH₃ (6) 1.8 1.2 Synthetic intermediate
2-Chloro-4-methoxy-5-nitropyrimidine C₅H₄ClN₃O₃ Cl (2), NO₂ (5), OCH₃ (4) 1.9 0.8 Undisclosed
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ Br (5), Cl (2), NH₂ (4) 1.5 3.5 Crystal engineering
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ Cl (2), NO₂ (5) 1.7 1.0 Agrochemical intermediates

<sup>a</sup>logP values estimated from structural analogs in and .

Key Observations :

  • Substituent Effects : The methylthio group in this compound enhances lipophilicity (logP = 2.1) compared to methoxy-substituted analogs (logP ~1.8–1.9). This property may improve membrane permeability in drug candidates .
  • Reactivity : The 4-chloro position is highly reactive in nucleophilic substitutions, enabling linkage to amines or diamines (e.g., in macrocyclic kinase inhibitor synthesis) . In contrast, 5-Bromo-2-chloropyrimidin-4-amine forms hydrogen-bonded networks in crystals, limiting its solubility .

Reactivity Insights :

  • The nitro group in this compound can be reduced to an amine for further functionalization, similar to the synthesis of 5-Bromo-2-chloropyrimidin-4-amine .
  • Methoxy-substituted analogs (e.g., 4-Chloro-6-methoxy-5-nitropyrimidine) are synthesized via direct nitration, highlighting the stability of methoxy groups under acidic conditions .

Biological Activity

4-Chloro-2-(methylthio)-5-nitropyrimidine (CAS No. 1421691-20-4) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6ClN3O2S\text{C}_6\text{ClN}_3\text{O}_2\text{S}, with a molecular weight of approximately 205.62 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom at position 4, a methylthio group at position 2, and a nitro group at position 5. These substituents contribute to its unique reactivity and biological properties, making it a valuable building block in the synthesis of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly enzymes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access and catalytic activity.
  • Cytotoxicity: Reactive intermediates formed from the nitro group can induce cellular damage, contributing to its potential anticancer properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against specific pathogens, suggesting its potential use as an antibacterial agent.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Modulation: The compound has been explored for its ability to modulate enzymes involved in metabolic pathways, which could be beneficial for drug development targeting specific diseases.

Research Findings and Case Studies

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial efficacy of various nitropyrimidines, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.
  • Anticancer Studies:
    • In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of apoptotic markers, suggesting its role as a potential anticancer therapeutic.
  • Enzyme Inhibition Research:
    • Interaction studies revealed that this compound effectively inhibits enzymes critical in nucleotide metabolism. This inhibition was quantified using enzyme kinetics assays, showing promising IC50 values comparable to established inhibitors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesSimilarity Index
4-Chloro-6-methoxy-2-(methylthio)pyrimidineMethoxy group at position 60.94
4,6-Dichloro-2-(methylthio)pyrimidineAdditional chlorine at position 60.87
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateCarboxylate group addition0.94

This table illustrates how the unique combination of functional groups in this compound provides distinct reactivity patterns not present in many similar compounds.

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-2-(methylthio)-5-nitropyrimidine?

Methodological Answer:
The compound is synthesized via chlorination of 2-(methylthio)-5-nitropyrimidine-4,6-diol using phosphorus oxychloride (POCl₃) and 2,6-lutidine as a catalyst. Key steps include:

  • Reaction Conditions: Reflux at 80°C for 2 hours in POCl₃.
  • Workup: Precipitation on crushed ice followed by filtration.
  • Yield: 92% with a melting point of 63–64°C.

Characterization Data:

TechniqueData (δ, ppm)
^1H NMR (DMSO-d6)2.56 (s, 3H, SCH₃)
^13C NMR (DMSO-d6)13.5, 149.0, 154.5, 166.1

This method ensures high purity and scalability for laboratory synthesis .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ^1H/^13C NMR: Essential for confirming substituent positions and methylthio group integration. The SCH₃ proton signal appears as a singlet at δ 2.56 .
  • Mass Spectrometry (MS): Validates molecular weight (240.07 g/mol) and fragmentation patterns.
  • X-ray Diffraction: Resolves crystal structure ambiguities, though no polymorphs are currently reported for this specific compound .

Basic: What are the critical storage and handling precautions?

Methodological Answer:

  • Storage: Under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent hydrolysis or decomposition .
  • Hazards:
    • H302: Harmful if swallowed.
    • H315/H319: Causes skin/eye irritation.
    • H335: May cause respiratory irritation.
      Use fume hoods and personal protective equipment (PPE) during handling .

Advanced: How does the methylthio group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The methylthio (-SCH₃) group acts as a leaving group in nucleophilic substitutions. For example:

  • Dimethylamine Substitution: Reacts with dimethylamine in ethanol under reflux, replacing -SCH₃ with -N(CH₃)₂.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved leaving-group stabilization.
  • Kinetic Control: Lower temperatures favor selective substitution at the 2-position over the 4/6-chloro sites .

Advanced: What computational strategies predict its crystal packing or stability?

Methodological Answer:

  • Lattice Energy Calculations: Used to compare stability of potential polymorphs (none reported yet for this compound).
  • Hydrogen-Bond Analysis: Identify C–H···N/O interactions, which dominate packing in similar nitropyrimidines .
  • DFT Studies: Model substituent effects on electronic structure and reactivity.

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Variable Optimization:

    FactorImpact on Yield
    POCl₃ Purity≥98% reduces side products
    Temperature80°C optimal for kinetics
    Catalyst (Lutidine)Accelerates chlorination
  • Byproduct Analysis: Use HPLC or TLC to detect intermediates like 4,6-dichloro derivatives .

Advanced: What is its role in synthesizing bioactive pyrimidine derivatives?

Methodological Answer:

  • Antimicrobial Precursor: Serves as a scaffold for derivatives with substituted amino groups, e.g., N-(4-chlorophenyl) analogs showing antifungal activity .
  • Structure-Activity Relationship (SAR): Nitro and chloro groups enhance electron-withdrawing effects, improving binding to microbial targets .

Advanced: How do substituent variations affect physicochemical properties?

Methodological Answer:

SubstituentImpact on PropertiesExample Compound (CAS)
-SCH₃ → -OCH₃Increased hydrophilicity4,6-Dimethoxy analog (N/A)
-NO₂ → -NH₂Reduced stability4-Amino-2-chloro derivative
-Cl → -FEnhanced metabolic stability5-Fluoro analog (Hypothetical)

Data from analogs suggest that chloro and nitro groups optimize thermal stability and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-(methylthio)-5-nitropyrimidine
Reactant of Route 2
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4-Chloro-2-(methylthio)-5-nitropyrimidine

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